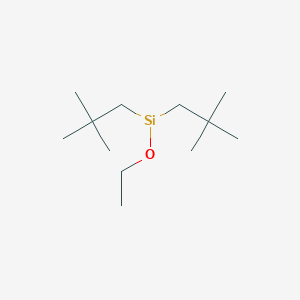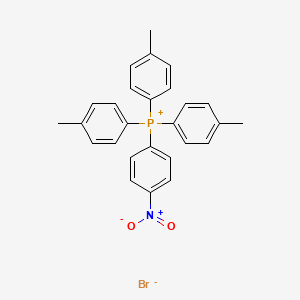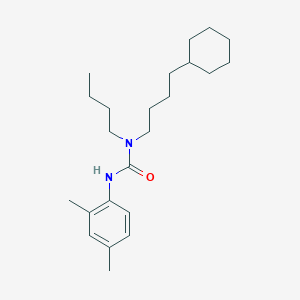![molecular formula C15H12O5 B14381139 1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate CAS No. 88346-95-6](/img/structure/B14381139.png)
1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between an indene and a pyran ring, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-indanedione with aldehydes in the presence of a catalyst like L-proline under solvent-free conditions . The reaction mixture is then treated with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials, such as polymers and resins, due to its stable spiro structure
作用机制
The mechanism by which 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Spiro[indene-2,2’-pyran] derivatives: These compounds share the spiro connection between indene and pyran rings.
Spiro-heterocycles: Compounds with spiro connections involving different heterocycles, such as spiro-oxindoles or spiro-pyrrolidines
Uniqueness
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is unique due to its specific functional groups and the stability provided by the spiro connection. This uniqueness makes it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
88346-95-6 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
(1',3'-dioxospiro[3,4-dihydropyran-2,2'-indene]-4-yl) acetate |
InChI |
InChI=1S/C15H12O5/c1-9(16)20-10-6-7-19-15(8-10)13(17)11-4-2-3-5-12(11)14(15)18/h2-7,10H,8H2,1H3 |
InChI 键 |
KDAHTXCHTYVWJP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC2(C(=O)C3=CC=CC=C3C2=O)OC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)



![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)

